molecular formula C25H23N5O5 B2531420 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886897-62-7

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2531420
CAS No.: 886897-62-7
M. Wt: 473.489
InChI Key: GPLVFUPUVQHYHG-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Key structural features include:

  • Position 8: A 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups that may enhance solubility and modulate receptor binding.
  • Position 1: A methyl group, reducing steric hindrance and influencing metabolic stability.
  • Position 7: A phenyl group, which may enhance aromatic stacking interactions in biological targets.

Its design aligns with trends in medicinal chemistry to optimize substituent effects on bioavailability and target selectivity.

Properties

CAS No.

886897-62-7

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-11-10-17(34-3)12-20(18)35-4/h5-12,14H,13H2,1-4H3

InChI Key

GPLVFUPUVQHYHG-UHFFFAOYSA-N

SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the purine family. Its unique structure incorporates multiple functional groups that contribute to its biological activity. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O5C_{25}H_{23}N_{5}O_{5}, with a molecular weight of approximately 473.48 g/mol. The structure features an imidazo[2,1-f]purine core with various substituents that influence its reactivity and interactions within biological systems.

Property Value
Molecular FormulaC25H23N5O5
Molecular Weight473.48 g/mol
SMILESCOc1ccc(c(c1)OC)n1c(cn2c1nc1c2c(=O)n(c(=O)n1C)CC(=O)C)c1ccccc1

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of imidazo[2,1-f]purine compounds can inhibit cancer cell proliferation. For instance, modifications in the phenyl substituent can enhance anticancer activity significantly. In one study, compounds similar to the target compound displayed IC50 values as low as 1.1 nM against melanoma cell lines (A375, M14) .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its ability to modulate various signaling pathways involved in inflammation. This makes it a candidate for further investigation in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cell cycle regulation and apoptosis. For example, imidazo[2,1-f]purines have been shown to inhibit kinases such as PDGFRβ and EGFR, which are crucial in cancer progression .
  • Receptor Binding : It may bind to specific receptors on cancer cells, altering their growth signals and leading to reduced proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A recent review highlighted that structural modifications in imidazole derivatives can lead to enhanced anticancer effects. For instance, a derivative with a substituted phenyl group demonstrated significant antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 0.15 to 0.63 µM against A549 and MCF-7 cells.
  • Structure-Activity Relationship (SAR) : Another study focused on the SAR of imidazole derivatives indicated that bulky groups at certain positions on the indole ring could reduce activity while specific substitutions could enhance it dramatically . This suggests that careful design of substituents on the target compound could optimize its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes structural variations and key findings for comparable imidazo-purine-dione derivatives:

Compound Name (Substituent Positions) Position 8 Position 3 Position 7 Key Findings References
Target Compound 2,4-Dimethoxyphenyl 2-Oxopropyl Phenyl Hypothesized adenosine receptor modulation due to methoxy groups. -
8-(4-Fluorophenyl)-3-(2-Methoxyethyl) derivative 4-Fluorophenyl 2-Methoxyethyl Phenyl Enhanced lipophilicity; fluorophenyl may improve CNS penetration.
8-(3-Methoxypropyl)-7-Amino-Phenyl derivative 3-Methoxypropyl - 4-[(3-Methoxypropyl)amino] Increased water solubility; amino group enables hydrogen bonding.
8-(2-Methoxyphenyl)-3-Piperidinylethyl derivative 2-Methoxyphenyl Piperidinylethyl Phenyl Piperidine enhances dopamine D₂ receptor affinity (Ki < 100 nM).
8-Butyl-7-(2-Trifluoromethylphenyl) derivative Butyl - 2-Trifluoromethylphenyl Trifluoromethyl group improves metabolic stability; low yield (15%).

Pharmacological Activity

  • Adenosine Receptor Interactions: Compounds with methoxy or fluorophenyl groups at position 8 (e.g., ) show preferential binding to adenosine A₁/A₃ receptors, which are linked to anti-inflammatory and cardioprotective effects . The target compound’s 2,4-dimethoxyphenyl group may further enhance A₂A selectivity due to steric and electronic effects.
  • Kinase Inhibition : Derivatives with bulky substituents (e.g., trifluoromethylphenyl in ) exhibit kinase inhibitory activity, suggesting the target compound’s 2-oxopropyl group could favor interactions with ATP-binding pockets .
  • Dual Receptor Activity : Compound 5 () demonstrates hybrid activity at serotonin 5-HT₇ and dopamine D₂ receptors, highlighting the scaffold’s versatility. The target compound’s phenyl group at position 7 may similarly enable multi-target effects .

Research Implications

  • Structure-Activity Relationships (SAR) : Methoxy groups at position 8 improve solubility but may reduce blood-brain barrier penetration compared to fluorophenyl analogs .
  • Target Selectivity : The 2-oxopropyl group in the target compound could reduce off-target kinase effects compared to trifluoromethylphenyl derivatives .
  • Therapeutic Potential: Further studies should evaluate adenosine A₂A binding and PDE4B/PDE10A inhibition, as seen in structurally related compounds .

Data Tables

Table 1: Comparative Receptor Affinity Profiles

Compound A₁ Receptor (Ki, nM) A₃ Receptor (Ki, nM) D₂ Receptor (Ki, nM) PDE4B1 Inhibition (IC₅₀)
Target Compound (Hypothesized) ~50* ~200* >1000 Not tested
Compound 5 () - - 98 0.8 µM
8-(2-Methoxyphenyl) derivative 120 450 85 -

*Predicted based on structural analogs.

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